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Introduction & Rationale

Triple-negative breast cancer is an aggressive subtype with a poor prognosis, particularly in the metastatic
setting [1]. While combinations of immune checkpoint inhibitors (ICIs) like atezolizumab with
chemotherapy have shown promise, a significant unmet need remains, especially for the majority of patients

with PD-L1-negative tumors [1].

A key mechanism of resistance to ICIs is the presence of immunosuppressive tumor-associated macrophages
(TAMs) in the tumor microenvironment [1]. PI3K-y, selectively expressed in myeloid cells, plays a central
role in directing these macrophages toward an immunosuppressive (M2-like) phenotype. Eganelisib is
designed to reverse this, reprogramming TAMs into immune-activating (M1-like) macrophages and

overcoming myeloid-driven resistance to immunotherapy [1] [2].

Clinical Trial Data and Key Findings

The phase 2 MARIO-3 trial (NCT03961698) is evaluating eganelisib (30 mg once daily) in combination
with standard doses of atezolizumab and nab-paclitaxel for frontline mTNBC [1]. The following table

summarizes key efficacy and translational findings from the study.
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Aspect Findings from the MARIO-3 Trial

Patient Inoperable locally advanced or mTNBC (n=62). Paired pre- and post-treatment
Population biopsies were analyzed from a subset of patients [1].

Treatment Eganelisib (30 mg oral, once daily) + Atezolizumab + nab-Paclitaxel [1].
Regimen

| Preliminary Efficacy (at 9.9-mo follow-up) | PD-L1 positive (n=14): median PFS = 11.0 months [1]. PD-
L1 negative (n=27): median PFS = 7.3 months [1]. | | Key Translational Insights | + Gene signatures of
TAM reprogramming and immune activation in tumor biopsies [1]. « Extracellular matrix (ECM)
reorganization signatures, with elevated baseline ECM signatures in PD-L1 negative tumors that decreased
post-treatment [1]. « Immune activation observed irrespective of baseline PD-L1 status and associated with

longer PES [1]. « Peripheral blood analyses showed systemic immune activation [1]. |

Experimental Protocols

The translational analyses in MARIO-3 employed several sophisticated techniques on paired patient

samples. The workflow below illustrates the integration of these methods.
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Detailed Methodologies

¢ Multiplex Immunofluorescence (mIF) for Imnmunophenotyping

o Purpose: To identify, quantify, and spatially resolve multiple immune cell populations within the
tumor microenvironment (TME) using paired formalin-fixed, paraffin-embedded (FFPE) tumor
biopsy sections [1].

o Protocol Summary: Tissue sections are deparaffinized and subjected to heat-induced epitope
retrieval. Sequential rounds of staining are performed using primary antibodies against target
proteins (e.g., CD8 for T cells, CD68 for macrophages, cytokeratin for tumor cells), followed by
fluorescently-labeled secondary antibodies or tyramide signal amplification (TSA) reagents.
Each round of staining is followed by imaging and then antibody stripping. A final DAPI stain is
applied to label nuclei.
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o Image Analysis: Multi-layer images are co-registered and analyzed using digital pathology and
image analysis software. Cell phenotypes are identified based on marker co-expression, and
their densities and spatial relationships (e.g., distances between cell types) are quantified.

» Spatial Transcriptomics using GeoMx Digital Spatial Profiling

o Purpose: To obtain spatially resolved, whole-transcriptome data from specific regions of
interest (ROIs) within the tumor microenvironment [1].

o Protocol Summary: FFPE sections are stained with a panel of fluorescent morphology
markers (e.g., Pan-CK, CD45, SYTO13 for nuclei) to identify ROIs. Oligonucleotide-labeled
indexing probes that bind to MRNA transcripts are then hybridized to the tissue. UV light is used
to cleave and collect the indexing probes from user-defined ROIs (e.g, tumor nests, immune
cell-rich areas). The collected oligonucleotides are quantified and sequenced.

o Data Analysis: Sequencing data is processed to generate digital counts of transcripts for each
ROI. Differential expression analysis, gene set enrichment analysis (GSEA), and pathway
analysis are performed to identify treatment-induced changes in gene signatures related to
immune activation, macrophage polarization, and extracellular matrix.

e Peripheral Blood Immunomonitoring

o Purpose: To assess systemic immune activation and pharmacodynamic effects by analyzing
peripheral blood mononuclear cells (PBMCs) and serum/plasma [1].

o Flow Cytometry Protocol: Fresh or cryopreserved PBMCs are stained with multi-parameter
antibody panels to characterize immune cell subsets (e.g., T cell activation markers, myeloid-
derived suppressor cells). Cells are acquired on a flow cytometer, and data is analyzed using
software to determine the frequency and phenotype of immune populations.

o Multiplex Cytokine Analysis: Serum/plasma samples are analyzed using a multiplex
immunoassay (e.g., Luminex) to quantify the concentrations of a panel of cytokines and
chemokines, providing a measure of systemic immune activation.

Mechanism of Action and Signaling Pathway

The proposed mechanism by which eganelisib reprograms the tumor microenvironment and synergizes with

combination therapy is outlined below.
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Future Directions and Application Notes

The MARIO-3 data support eganelisib as a potential combination partner to overcome TAM-driven

resistance. Key considerations for R&D professionals include:

e Patient Selection: The activation of immune gene signatures in PD-L1-negative patients is
particularly intriguing and warrants further biomarker exploration beyond PD-L1 status [1].

e Combination Potential: The role of PI3K-y inhibition in reshaping a "cold" tumor into a "hot" one
provides a strong rationale for its combination with other immunotherapies, including in indications
beyond TNBC where TAMs mediate resistance [1].

¢ Clinical Translation: When designing clinical trials based on this protocol, careful consideration
should be given to the timing of on-treatment biopsies and the handling of samples for spatial
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analyses to ensure robust biomarker data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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